Caspase-1 Inhibitor IV
Overview
Description
Caspase-1 Inhibitor IV: Comprehensive Analysis
Caspase-1, also known as interleukin-1beta converting enzyme (ICE), is a crucial enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines such as IL-1β. Inhibitors of caspase-1 are of significant interest due to their potential therapeutic applications in treating inflammatory and autoimmune diseases. Caspase-1 inhibitors can be derived from both endogenous sources, such as proteins from the inhibitor of apoptosis (IAP) family, and synthetic compounds designed to interact with the enzyme's active site .
Synthesis Analysis
The synthesis of caspase-1 inhibitors has been approached through various strategies. Aryloxymethyl and acyloxymethyl ketones have been used to inhibit caspase-1 activity, with the synthesis involving the creation of compounds that exhibit both reversible inhibition and slower irreversible inactivation . Another approach involves the use of diphenyl ether sulfonamide, designed to improve potency by interacting with the hydrophobic region of the enzyme . Additionally, structure-based design has led to the development of nonpeptide small molecule inhibitors, which incorporate an arylsulfonamide moiety to mimic the native substrate's interactions .
Molecular Structure Analysis
The molecular structure of caspase-1 inhibitors is critical for their efficacy. Noncovalent tripeptidyl benzyl- and cyclohexyl-amine inhibitors have been designed to selectively inhibit caspase-1 by incorporating a secondary amine isostere, which replaces the conventional electrophile and avoids covalent and indiscriminate reactions with thiols . The structure-based design has also been employed to create inhibitors containing a diphenyl ether sulfonamide, which forms favorable interactions with the enzyme's active site .
Chemical Reactions Analysis
Caspase-1 inhibitors interact with the enzyme through various chemical reactions. Bimodal inhibitors exhibit a combination of potent slow-binding reversible inhibition and slower irreversible inactivation, which requires careful kinetic analysis to understand . The noncovalent inhibitors avoid covalent interactions, instead of relying on competitive inhibition to prevent the enzyme's activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of caspase-1 inhibitors are tailored to enhance their selectivity and potency. For instance, the introduction of a diphenyl ether sulfonamide group aims to increase hydrophobic interactions and improve binding affinity . The use of nonpeptide small molecule inhibitors is a strategy to reduce the peptidyl characteristics of the compounds, making them more drug-like and potentially increasing their bioavailability .
Scientific Research Applications
Role in Programmed Cell Death
Caspase-1 Inhibitor IV is crucial in the study of apoptosis, specifically in understanding the function and specificity of caspases. It provides a foundational basis for further exploring the biological roles of caspases and designing selective inhibitors for caspase-mediated diseases (Grütter, 2000).
Involvement in Autophagic Cell Death
Research shows that caspase-1 inhibition can induce autophagic cell death. This was demonstrated in a molecular pathway where caspase-8 inhibition led to autophagy, suggesting a complex interplay between apoptosis and autophagy in cell death regulation (Yu et al., 2004).
Impact on Cerebral Ischemia
Caspase-1 inhibitors have been explored for their neuroprotective effects in cerebral ischemia. Studies have shown that these inhibitors can significantly reduce brain damage induced by transient ischemia, indicating their potential in acute central nervous system (CNS) injury treatments (Ross et al., 2007).
Relation to Parkinson's Disease
In the context of Parkinson's Disease (PD), caspase-1 deficiency or inhibition has been found to alleviate dopaminergic neuronal death. This suggests a role for caspase-1 in the pathogenesis of PD and positions it as a potential therapeutic target (Qiao et al., 2017).
Caspases in Acute Renal Failure
Caspase inhibitors, including caspase-1 inhibitors, have shown efficacy in reducing renal function impairment and cellular death in acute renal failure scenarios. This highlights their role in mitigating inflammation, apoptosis, and other pathogenic mechanisms in kidney injuries (Homsi et al., 2006).
Therapeutic Interventions in Cancer
The study of caspase-1 inhibitors extends to cancer therapy, where they are evaluated for their ability to promote cancer cell survival and proliferation, potentially offering new approaches in cancer treatment (Fulda & Vučić, 2012).
Intranasal Delivery in Ischemia
The intranasal delivery of caspase-1 inhibitors has been researched for treating global cerebral ischemia. This mode of administration showed potential in reducing neuroinflammation and apoptotic neuronal damage (Zhao et al., 2017).
Evolutionary Perspectives
Research into the evolutionary strategies for the origin of caspase-1 inhibitors provides insights into their biological development and function, contributing to a deeper understanding of their role in various physiological processes (Cunha et al., 2008).
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)/t20-,24-,25-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACDHZQOPEFKK-NFJAKAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-yvad-2,6-dimethylbenzoyloxymethylketone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.